molecular formula C10H15NO2 B038116 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone CAS No. 115864-74-9

2-Ethyl-3-hydroxy-1-propyl-4-pyridinone

Cat. No. B038116
M. Wt: 181.23 g/mol
InChI Key: FKIQYJKMNFKPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-3-hydroxy-1-propyl-4-pyridinone, also known as EHP-101, is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to a class of molecules called iron chelators, which have the ability to bind to iron ions and remove them from the body.

Mechanism Of Action

2-Ethyl-3-hydroxy-1-propyl-4-pyridinone works by chelating iron ions, which are essential for various cellular processes. Iron ions can also cause oxidative stress and inflammation when present in excess. By binding to iron ions, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone reduces their availability to cells and reduces oxidative stress and inflammation. This mechanism of action has been shown to be effective in various diseases such as neurodegenerative diseases, cancer, and infectious diseases.

Biochemical And Physiological Effects

2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to have various biochemical and physiological effects in different diseases. In neurodegenerative diseases, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect neurons from damage. In cancer, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to inhibit tumor growth, reduce angiogenesis, and sensitize cancer cells to chemotherapy. In infectious diseases, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to reduce iron availability to pathogens, inhibit viral replication, and enhance the immune response.

Advantages And Limitations For Lab Experiments

2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone also has some limitations such as its relatively high cost and limited availability. Moreover, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone may not be effective in all diseases and may have some side effects in some cases.

Future Directions

There are several future directions for 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone research such as developing more potent and selective iron chelators, studying the long-term safety and efficacy of 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone in various diseases, and exploring its potential in combination with other therapies. Moreover, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone may have potential applications in other diseases such as cardiovascular diseases, diabetes, and autoimmune diseases. Further research is needed to fully understand the potential of 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone in various diseases.
In conclusion, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone is a promising synthetic molecule with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone in various diseases and to develop more potent and selective iron chelators.

Synthesis Methods

2-Ethyl-3-hydroxy-1-propyl-4-pyridinone is synthesized by reacting 2-ethyl-3-hydroxy-4-pyridinone with propyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified by various chromatographic techniques to obtain pure 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone.

Scientific Research Applications

2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been extensively studied for its potential therapeutic applications in various diseases such as neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases such as Alzheimer's disease, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cancer, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to inhibit tumor growth by reducing iron availability to cancer cells. In infectious diseases, 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been shown to have antiviral and antibacterial properties by reducing iron availability to pathogens.

properties

CAS RN

115864-74-9

Product Name

2-Ethyl-3-hydroxy-1-propyl-4-pyridinone

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-ethyl-3-hydroxy-1-propylpyridin-4-one

InChI

InChI=1S/C10H15NO2/c1-3-6-11-7-5-9(12)10(13)8(11)4-2/h5,7,13H,3-4,6H2,1-2H3

InChI Key

FKIQYJKMNFKPFA-UHFFFAOYSA-N

SMILES

CCCN1C=CC(=O)C(=C1CC)O

Canonical SMILES

CCCN1C=CC(=O)C(=C1CC)O

Other CAS RN

115864-74-9

synonyms

1-propyl-2-ethyl-3-hydroxy-4-pyridone
2-ethyl-3-hydroxy-1-propyl-4-pyridinone
PEHP-1

Origin of Product

United States

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